molecular formula C13H14O4 B083861 DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE CAS No. 13155-83-4

DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE

Cat. No.: B083861
CAS No.: 13155-83-4
M. Wt: 234.25 g/mol
InChI Key: KGTYJEHMSCHIIN-OJOKCITNSA-N
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Description

DIMETHYL EXO-TRICYCLO(4210(25))NONA-3,7-DIENE-3,4-DICARBOXYLATE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate: Another tricyclic compound with a different arrangement of carbon atoms.

    (1R,6S)-1,6-Dimethyl-7,8-diphenylbicyclo[4.2.0]octa-2,4,7-triene: A bicyclic compound with similar functional groups.

Uniqueness

DIMETHYL EXO-TRICYCLO(4.2.1.0(2.5))NONA-3,7-DIENE-3,4-DICARBOXYLATE is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

13155-83-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl (1S,2S,5R,6R)-tricyclo[4.2.1.02,5]nona-3,7-diene-3,4-dicarboxylate

InChI

InChI=1S/C13H14O4/c1-16-12(14)10-8-6-3-4-7(5-6)9(8)11(10)13(15)17-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8+,9-

InChI Key

KGTYJEHMSCHIIN-OJOKCITNSA-N

SMILES

COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC

Isomeric SMILES

COC(=O)C1=C([C@@H]2[C@H]1[C@@H]3C[C@H]2C=C3)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2C1C3CC2C=C3)C(=O)OC

Pictograms

Irritant

Origin of Product

United States

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